Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
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Overview
Description
Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-: is an organic compound with the molecular formula C14H18O It is a derivative of benzene, where the benzene ring is substituted with a 2-cyclohexen-1-yloxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- typically involves the reaction of 1-bromo-4-ethylbenzene with 2-cyclohexen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
- Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cell membranes or inhibition of enzyme activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy-
- Benzene, 2-cyclohexen-1-yl-
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methyl-
Comparison:
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties.
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy- has a methoxy group instead of an ethyl group, which can affect its electronic properties and reactivity.
- Benzene, 2-cyclohexen-1-yl- lacks the oxygen atom in the substituent, leading to different chemical behavior.
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methyl- has a methyl group, which is smaller than the ethyl group, potentially leading to different steric effects.
This detailed article provides a comprehensive overview of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
484018-33-9 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-yloxy-4-ethylbenzene |
InChI |
InChI=1S/C14H18O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h4,6,8-11,13H,2-3,5,7H2,1H3 |
InChI Key |
QWTMGIOEGAERTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCCC=C2 |
Origin of Product |
United States |
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